1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-4-carboxamide is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This structure is known for its significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The resulting pyridine carboxylate can then be transformed into various derivatives, including carboxylic acids, amides, and amines .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of phase transfer catalysis and solid-liquid extraction techniques can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized to create a wide range of biologically active compounds .
Scientific Research Applications
1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-4-carboxamide has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Imidazole-containing compounds: These compounds have a similar imidazole ring and are known for their broad range of pharmacological properties.
Uniqueness
1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-4-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the piperidine and carboxamide groups provides additional sites for interaction with biological targets, making it a versatile compound for drug discovery and development .
Properties
Molecular Formula |
C13H17N5O |
---|---|
Molecular Weight |
259.31 g/mol |
IUPAC Name |
1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H17N5O/c1-17-12-10(3-2-6-15-12)16-13(17)18-7-4-9(5-8-18)11(14)19/h2-3,6,9H,4-5,7-8H2,1H3,(H2,14,19) |
InChI Key |
OMFSNXBWNFHCKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.